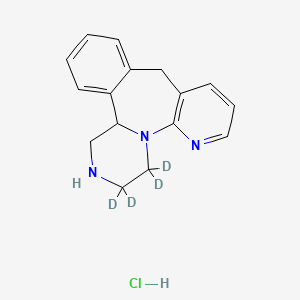

Desmethyl Mirtazapine-d4 Hydrochloride

説明

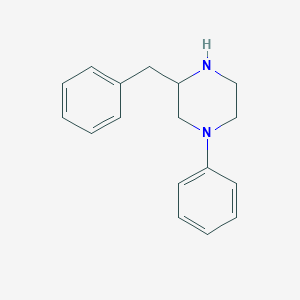

Desmethyl Mirtazapine-d4 Hydrochloride is a labelled metabolite of Mirtazapine, an α2-adrenergic blocker . It is used for research purposes .

Synthesis Analysis

Desmethyl Mirtazapine-d4 Hydrochloride is the deuterium labeled Desmethyl Mirtazapine Hydrochloride . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of Desmethyl Mirtazapine-d4 Hydrochloride is C16H14D4ClN3 . The molecular weight is 291.81 .Chemical Reactions Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis

The molecular weight of Desmethyl Mirtazapine-d4 Hydrochloride is 291.81 . The molecular formula is C16H14D4ClN3 .科学的研究の応用

Therapeutic Drug Monitoring

Desmethyl Mirtazapine-d4 Hydrochloride is used in therapeutic drug monitoring. A new, rapid, and sensitive high-performance liquid chromatography method has been developed in human plasma for the determination of Mirtazapine and N-desmethylmirtazapine (NDM), which is an active metabolite . This method is essential to achieve successful therapy, avoid toxicity related to drug interactions, genetic variability, and poor compliance .

Metabolite of Mirtazapine

Desmethyl Mirtazapine-d4 Hydrochloride is a metabolite of the antidepressant mirtazapine . It is formed from mirtazapine by the cytochrome P450 (CYP) isoform CYP3A4 .

Alpha-Adrenergic Antagonist

Desmethyl Mirtazapine-d4 Hydrochloride acts as an alpha-adrenergic antagonist . It binds to but does not activate alpha-adrenergic receptors, thereby blocking the actions of endogenous or exogenous alpha-adrenergic agonists .

Treatment of Hypertension

As an alpha-adrenergic antagonist, Desmethyl Mirtazapine-d4 Hydrochloride is used in the treatment of hypertension .

Treatment of Vasospasm

Desmethyl Mirtazapine-d4 Hydrochloride is also used in the treatment of vasospasm, a condition where blood vessels spasm, leading to vasoconstriction .

Treatment of Peripheral Vascular Disease

Desmethyl Mirtazapine-d4 Hydrochloride is used in the treatment of peripheral vascular disease, a circulation disorder that affects blood vessels outside of the heart and brain .

Treatment of Shock

Desmethyl Mirtazapine-d4 Hydrochloride is used in the treatment of shock, a critical condition that occurs when the body is not getting enough blood flow .

Treatment of Pheochromocytoma

Desmethyl Mirtazapine-d4 Hydrochloride is used in the treatment of pheochromocytoma, a rare tumor of adrenal gland tissue .

作用機序

将来の方向性

特性

IUPAC Name |

3,3,4,4-tetradeuterio-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19;/h1-7,15,17H,8-11H2;1H/i8D2,9D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDIPJUVTBHNKV-JRWKTVICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670092 | |

| Record name | (3,3,4,4-~2~H_4_)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Mirtazapine-d4 Hydrochloride | |

CAS RN |

1188266-12-7 | |

| Record name | (3,3,4,4-~2~H_4_)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphate](/img/structure/B1499820.png)

![Diphenylmethyl (2S)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1499834.png)

![6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1499840.png)

![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1499841.png)

![3-[4-(4-Tolyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1499844.png)